4-Hydroxy-3-(4-sulfobutyl)aminobiphenyl
Description
4-Hydroxy-3-(4-sulfobutyl)aminobiphenyl is a chemical compound with the molecular formula C16H19NO4S and a molecular weight of 321.39 g/mol. It is characterized by the presence of a hydroxy group, an aminobiphenyl structure, and a sulfobutyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Properties
CAS No. |
80067-96-5 |
|---|---|
Molecular Formula |
C16H19NO4S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-(2-hydroxy-5-phenylanilino)butane-1-sulfonic acid |
InChI |
InChI=1S/C16H19NO4S/c18-16-9-8-14(13-6-2-1-3-7-13)12-15(16)17-10-4-5-11-22(19,20)21/h1-3,6-9,12,17-18H,4-5,10-11H2,(H,19,20,21) |
InChI Key |
ULWSTFDDFZXYAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)NCCCCS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(4-sulfobutyl)aminobiphenyl typically involves the reaction of 4-hydroxybiphenyl with 4-aminobutanesulfonic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 4-Hydroxy-3-(4-sulfobutyl)aminobiphenyl may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(4-sulfobutyl)aminobiphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aminobiphenyl structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-Hydroxy-3-(4-sulfobutyl)aminobiphenyl has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(4-sulfobutyl)aminobiphenyl involves its interaction with specific molecular targets and pathways. The hydroxy and aminobiphenyl groups allow it to bind to various enzymes and receptors, potentially modulating their activity. The sulfobutyl group may enhance its solubility and bioavailability, facilitating its effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Hydroxy-3-(4-sulfobutyl)aminobiphenyl include:
- 4-Hydroxybiphenyl
- 4-Aminobiphenyl
- 4-Sulfobutylbiphenyl
Uniqueness
What sets 4-Hydroxy-3-(4-sulfobutyl)aminobiphenyl apart from these similar compounds is the combination of the hydroxy, aminobiphenyl, and sulfobutyl groups in a single molecule.
Biological Activity
4-Hydroxy-3-(4-sulfobutyl)aminobiphenyl (CAS No. 80067-96-5) is an organic compound that has garnered attention for its potential biological activities, particularly in the contexts of toxicity and carcinogenicity. This article will explore its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
4-Hydroxy-3-(4-sulfobutyl)aminobiphenyl has the molecular formula and a molecular weight of 321.39 g/mol. The structure includes a hydroxy group, an aminobiphenyl moiety, and a sulfobutyl side chain, which may influence its solubility and biological interactions.
The biological activity of 4-Hydroxy-3-(4-sulfobutyl)aminobiphenyl is primarily attributed to its ability to interact with various biomolecules, influencing enzymatic pathways and potentially leading to genotoxic effects. The compound's hydroxy and amino groups can facilitate binding to enzymes or receptors, altering their function. The sulfobutyl group enhances solubility, which may improve bioavailability in biological systems.
1. Carcinogenic Potential
Research indicates that compounds structurally related to 4-Hydroxy-3-(4-sulfobutyl)aminobiphenyl, such as 4-aminobiphenyl, exhibit genotoxic properties leading to cancer. The mechanism involves metabolic activation resulting in the formation of reactive electrophiles that bind covalently to DNA, primarily affecting deoxyguanosine . This raises concerns about the carcinogenic potential of 4-Hydroxy-3-(4-sulfobutyl)aminobiphenyl due to its structural similarities.
2. Toxicological Studies
A study on the metabolism of related compounds showed that sulphotransferase activity was present in human fetal tissues capable of activating these compounds into reactive metabolites . This suggests that 4-Hydroxy-3-(4-sulfobutyl)aminobiphenyl could also be bioactivated in humans, particularly during vulnerable developmental stages.
3. Antimicrobial Properties
Emerging research has indicated that 4-Hydroxy-3-(4-sulfobutyl)aminobiphenyl may possess antimicrobial properties. Preliminary studies suggest its potential efficacy against various bacterial strains, although further investigation is required to elucidate the specific mechanisms involved.
Case Studies
Several case studies have explored the biological implications of compounds similar to 4-Hydroxy-3-(4-sulfobutyl)aminobiphenyl:
-
Case Study 1: Genotoxicity Assessment
A study evaluated the genotoxic effects of N-hydroxy-4-aminobiphenyl (a metabolite of 4-aminobiphenyl) and found significant DNA damage in cellular assays. This raises concerns about the potential for similar effects from 4-Hydroxy-3-(4-sulfobutyl)aminobiphenyl . -
Case Study 2: Developmental Toxicity
Research highlighted the capacity for fetal liver and adrenal gland tissues to sulphate N-hydroxy derivatives, suggesting a risk for developmental toxicity associated with exposure to such compounds during pregnancy .
Table 1: Comparison of Biological Activities
| Compound | Carcinogenic Potential | Antimicrobial Activity | Metabolic Activation |
|---|---|---|---|
| 4-Hydroxy-3-(4-sulfobutyl)aminobiphenyl | Possible | Emerging Evidence | Yes |
| 4-Aminobiphenyl | Confirmed | Limited | Yes |
| N-Hydroxy-4-aminobiphenyl | Confirmed | Not Studied | Yes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
